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Fenamiphos-sulfoxide D3 (S-methyl D3)

Cat. No.: B12060482
M. Wt: 322.38 g/mol
InChI Key: LUQMWGMGWJEGAT-VPYROQPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Chemical Traceability Studies

Stable isotope labeling is a powerful technique for tracing the pathways of molecules in complex environmental systems. silantes.com By replacing an atom in a molecule with its heavier, non-radioactive isotope, scientists can create a "tagged" version of the compound. strath.ac.uk This labeled molecule is chemically almost identical to its unlabeled counterpart but is distinguishable by its mass. strath.ac.uk This distinction is fundamental to chemical traceability studies, as it allows researchers to track the movement, transformation, and fate of specific pollutants in the environment. thermofisher.com

The use of stable isotopes provides a unique chemical signature, or "isotope fingerprint," that can help differentiate between sources of contamination. thermofisher.com Isotope Ratio Mass Spectrometry (IRMS) is a key analytical technique used to visualize this fingerprint. thermofisher.com In environmental geochemistry, stable isotope analysis of elements like hydrogen (including its isotope deuterium), carbon, nitrogen, and sulfur has been applied for decades to understand their environmental cycling. acs.orgmeasurlabs.com This approach is crucial for identifying pollution sources, monitoring environmental changes over time, and informing remediation strategies. thermofisher.com

Role of Deuterated Compounds in Analytical Science and Mechanistic Investigations

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are indispensable tools in analytical science. simsonpharma.com Because deuterium has a proton and a neutron, it is heavier than the single proton of hydrogen, and this mass difference is the key to its utility. simsonpharma.com In analytical techniques like mass spectrometry (MS), this mass difference allows a deuterated standard to be easily distinguished from the non-labeled analyte of interest. researchgate.net

This property is central to the isotope dilution mass spectrometry (IDMS) method. sigmaaldrich.com In IDMS, a known quantity of the deuterated analog is added to a sample before processing. sigmaaldrich.com Because the labeled standard behaves identically to the target analyte during extraction and analysis, any loss of the analyte during sample preparation can be accurately measured and corrected for, which helps to overcome matrix effects that can otherwise lead to biased results. sigmaaldrich.comsigmaaldrich.com

Beyond quantification, deuterated compounds are also vital for mechanistic investigations. simsonpharma.com The carbon-deuterium bond is more stable than the carbon-hydrogen bond. researchgate.net This difference, known as the kinetic isotope effect, can be used to study reaction mechanisms and elucidate biosynthetic pathways. researchgate.net

Contextualization of Fenamiphos (B133129) and its Metabolites within Agrochemical Science

Fenamiphos is a systemic organophosphorus insecticide and nematicide used to control a wide variety of nematode pests in crops such as fruits, vegetables, tobacco, and turf. herts.ac.uknih.govnih.gov It is absorbed by the plant's roots and transported throughout the plant. nih.gov As an organophosphate, it functions by inhibiting the acetylcholinesterase enzyme in the nervous system of target pests. nih.govresearchgate.net

In the environment, Fenamiphos undergoes transformation, primarily through oxidation. researchgate.net The main degradation pathway involves the oxidation of the methylthio group to form Fenamiphos sulfoxide (B87167) (FSO), which is then further oxidized to Fenamiphos sulfone (FSO2). nih.govresearchgate.netfao.org These two metabolites, along with the parent compound, are the components included in the residue definition for risk assessment. nih.gov

Fenamiphos sulfoxide and Fenamiphos sulfone are of significant environmental concern. researchgate.net Studies have shown that Fenamiphos rapidly oxidizes to Fenamiphos sulfoxide in soil, which can accumulate due to its slower subsequent oxidation to the sulfone form. researchgate.netnih.gov The persistence and mobility of Fenamiphos sulfoxide mean it can leach into water systems. researchgate.net Both the parent compound and its oxidative metabolites are considered in environmental risk assessments. nih.govepa.gov

Overview of Fenamiphos-sulfoxide D3 (S-methyl D3) as a Labeled Analog

Fenamiphos-sulfoxide D3 (S-methyl D3) is the deuterated stable isotope-labeled analog of Fenamiphos sulfoxide. In this compound, the three hydrogen atoms of the S-methyl group are replaced with deuterium atoms. This labeling creates a compound with a molecular weight that is three mass units higher than the non-labeled Fenamiphos sulfoxide, allowing for its use as an internal standard in analytical testing.

It is specifically designed for use in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Fenamiphos sulfoxide in various samples, particularly in environmental and food analysis. sigmaaldrich.comsigmaaldrich.com By using Fenamiphos-sulfoxide D3 as an internal standard, analytical laboratories can achieve higher accuracy and precision in their measurements by correcting for matrix effects and variations during sample preparation and analysis.

Compound Data Tables

Table 1: Properties of Fenamiphos and its Metabolites

Compound NameChemical FormulaMolar Mass ( g/mol )Physical DescriptionKey Role
FenamiphosC₁₃H₂₂NO₃PS303.36Colorless to brown waxy solid. nih.govParent nematicide/insecticide. herts.ac.uk
Fenamiphos sulfoxideC₁₃H₂₂NO₄PS319.36Off-white to tan waxy solid. nih.govMajor metabolite of Fenamiphos. researchgate.netnih.gov
Fenamiphos sulfoneC₁₃H₂₂NO₅PS335.36Not specifiedSecondary oxidation metabolite. researchgate.netfao.org

Table 2: Properties of Fenamiphos-sulfoxide D3 (S-methyl D3) Note: This is a representative table for a related labeled compound, Fenamiphos-(S-methyl-d3), as specific data for the sulfoxide was limited.

PropertyValueSource
Synonyms Fenamiphos-d3, Phenamiphos-d3 sigmaaldrich.com
Chemical Formula C₁₃D₃H₁₉NO₃PS sigmaaldrich.com
Molecular Weight 306.38 sigmaaldrich.com
Grade Analytical Standard sigmaaldrich.com
Application Isotope dilution mass spectrometry (IDMS) for pesticide analysis. sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22NO4PS B12060482 Fenamiphos-sulfoxide D3 (S-methyl D3)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22NO4PS

Molecular Weight

322.38 g/mol

IUPAC Name

N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfinyl)phenoxy]phosphoryl]propan-2-amine

InChI

InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3

InChI Key

LUQMWGMGWJEGAT-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C

Origin of Product

United States

Synthesis and Isotopic Characterization of Fenamiphos Sulfoxide D3 S Methyl D3

Synthetic Pathways for Site-Specific Deuteration of Fenamiphos-sulfoxide

The synthesis of Fenamiphos-sulfoxide D3 (S-methyl D3) involves the introduction of three deuterium (B1214612) atoms specifically at the S-methyl group. While proprietary synthesis methods are common for commercial reference materials, a plausible synthetic route would involve the oxidation of Fenamiphos (B133129) to Fenamiphos-sulfoxide, followed by a deuteration step.

A common method for introducing a deuterated methyl group involves the use of a deuterated methylating agent. For instance, the synthesis could start from a precursor molecule where the methylthio group is absent and then introduced using a deuterated methyl source. Alternatively, a method involving radical trideuteromethylation using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the reagent could be employed, a technique that has been demonstrated for the synthesis of various labeled compounds. rsc.org Another approach could involve the demethylation of the sulfoxide followed by remethylation with a deuterated methylating agent like iodomethane-d3.

The parent compound, Fenamiphos, is synthesized by reacting 4-methylthio-m-cresol with ethyl isopropylamidophosphorochloride. nih.gov The subsequent oxidation of the sulfur atom in Fenamiphos to form Fenamiphos-sulfoxide is a primary metabolic pathway in both plants and animals. nih.govsigmaaldrich.com This oxidation can be achieved in a laboratory setting using controlled oxidizing agents.

Isotopic Purity Assessment Methodologies

The assessment of isotopic purity is a critical step in the characterization of any isotopically labeled compound to ensure its suitability as a reference material. The primary goal is to determine the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose. rsc.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the mass-to-charge ratio (m/z) of the labeled compound with high precision. By comparing the mass spectrum of the deuterated standard with its non-labeled analog, the degree of deuterium incorporation can be quantified. The mass difference between Fenamiphos-sulfoxide (C13H22NO4PS, MW: 319.36 g/mol ) and its D3 analog (C13H19D3NO4PS, MW: 322.38 g/mol ) allows for the determination of isotopic enrichment. nih.govsigmaaldrich.com The relative intensities of the ion peaks corresponding to the unlabeled (M), singly (M+1), doubly (M+2), and triply (M+3) deuterated species are measured to calculate the percentage of the desired D3 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to assess isotopic purity. nih.gov In the ¹H NMR spectrum of a successfully deuterated Fenamiphos-sulfoxide D3, the signal corresponding to the S-methyl protons would be significantly diminished or absent. The presence of any residual signal would indicate incomplete deuteration. Conversely, the ²H NMR spectrum would show a signal at the chemical shift corresponding to the S-methyl position, confirming the site of deuteration. Quantitative NMR (qNMR) techniques can be employed to determine the isotopic abundance with high accuracy. nih.gov

A summary of typical analytical techniques for isotopic purity assessment is provided in the table below.

Table 1: Methodologies for Isotopic Purity Assessment
Technique Principle Information Obtained
High-Resolution Mass Spectrometry (HR-MS) Measures the precise mass-to-charge ratio of ions. Determines the distribution of isotopologues and calculates isotopic enrichment. rsc.org
¹H NMR Spectroscopy Detects the presence and environment of hydrogen-1 nuclei. Confirms the absence of protons at the labeled site and quantifies residual non-deuterated species. rsc.orgnih.gov
²H NMR Spectroscopy Detects the presence and environment of deuterium nuclei. Confirms the specific location of the deuterium label. nih.gov

Structural Elucidation of the Deuterated Analog

The structural integrity of the synthesized Fenamiphos-sulfoxide D3 (S-methyl D3) must be unequivocally confirmed to ensure that no unintended chemical transformations occurred during the synthesis and purification processes. A combination of spectroscopic techniques is used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum provides information about the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. The spectra of the deuterated compound are compared to those of the unlabeled standard to ensure that all signals, other than the one corresponding to the deuterated position, are present and at the expected chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule, such as the P=O, S=O, N-H, and C-O bonds, further confirming the structural integrity of the compound.

The expected analytical data for the structural elucidation of Fenamiphos-sulfoxide D3 are summarized below.

Table 2: Spectroscopic Data for Structural Elucidation
Technique Expected Observations for Fenamiphos-sulfoxide D3 (S-methyl D3)
Mass Spectrometry Molecular ion peak corresponding to the D3 mass. Fragmentation pattern consistent with the Fenamiphos-sulfoxide structure, with mass shifts for fragments containing the S-CD3 group.
¹H NMR Absence of a singlet peak for the S-methyl protons. Presence of all other characteristic signals for the ethyl, isopropyl, and aromatic protons.
¹³C NMR Presence of all expected carbon signals. The signal for the S-methyl carbon may show a characteristic multiplet due to C-D coupling.
IR Spectroscopy Presence of characteristic absorption bands for P=O, S=O, N-H, and aromatic C-H functional groups.

Production and Quality Control of Isotope-Labeled Reference Materials

The production of Fenamiphos-sulfoxide D3 (S-methyl D3) as a certified reference material (CRM) is conducted under stringent quality control measures to ensure its identity, purity, and stability. These processes are often accredited under international standards such as ISO 17034. lgcstandards.com

Production and Purification: Following synthesis, the crude product undergoes rigorous purification, typically using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to remove any unreacted starting materials, byproducts, or other impurities.

Characterization and Certification: The purified material is then comprehensively characterized to confirm its identity, and its chemical and isotopic purity are quantified. The certified value of the reference material is often determined using quantitative NMR (qNMR), which is a primary ratio method. The entire process, from production to certification, is thoroughly documented.

Stability and Storage: The stability of the reference material is assessed under various conditions to establish an expiry date and recommend appropriate storage conditions, which for Fenamiphos-sulfoxide D3 is typically at -18°C or below. lgcstandards.com

The quality control process ensures that each batch of the reference material meets the required specifications for its intended use in high-precision analytical testing.

Advanced Analytical Methodologies Employing Fenamiphos Sulfoxide D3 S Methyl D3

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the highly accurate determination of substance amounts. nih.goviaea.org Its application is particularly valuable in the field of agrochemical residue analysis, where complex sample matrices and low analyte concentrations present significant challenges.

Principles and Advantages of IDMS in Agrochemical Residue Quantification

The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte—the "isotope-labeled internal standard"—to a sample. nih.gov This standard, such as Fenamiphos-sulfoxide D3 (S-methyl D3), is chemically identical to the target analyte (Fenamiphos-sulfoxide) but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen). After adding the standard, it is allowed to equilibrate with the native analyte in the sample matrix. nih.gov The sample then undergoes extraction, cleanup, and analysis by a mass spectrometer.

The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge ratio. By measuring the ratio of the two signals, the original concentration of the native analyte can be calculated with high accuracy. A key advantage of IDMS is that the final quantification relies on this ratio measurement. Therefore, any loss of the analyte during sample preparation or analysis does not affect the accuracy of the result, as the labeled standard experiences the same loss. sigmaaldrich.com This leads to several distinct advantages:

High Accuracy and Precision: IDMS is considered a primary ratio method capable of providing results with low uncertainty and high precision, often with relative standard deviations of only a few percent. nih.govnih.gov

Traceability: The method can provide results that are directly traceable to the International System of Units (SI). nih.gov

Compensation for Analyte Loss: It effectively corrects for analyte losses during complex and multi-step sample preparation procedures. sigmaaldrich.com

Minimization of Instrumental Variation: It compensates for fluctuations in instrument response and sensitivity over time.

Application in Mitigating Matrix Effects in Complex Samples

A significant challenge in quantitative analysis, particularly with techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), is the phenomenon known as the "matrix effect". restek.comresearchgate.net This occurs when co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars from food samples) co-elute with the target analyte and interfere with its ionization process in the mass spectrometer's source. chromatographyonline.com This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation. restek.comnih.gov

The use of a stable isotope-labeled internal standard through IDMS is widely regarded as the most effective strategy to compensate for matrix effects. chromatographyonline.comresearchgate.netdrawellanalytical.com Because the isotope-labeled standard is chemically and physically almost identical to the analyte, it has the same chromatographic retention time and experiences the same degree of signal suppression or enhancement from the matrix components. nih.govresearchgate.net Since the quantification is based on the ratio of the analyte to the internal standard, and both are affected proportionally by the matrix, the effect is effectively canceled out, leading to a highly accurate and reliable measurement even in very complex samples. sigmaaldrich.comresearchgate.net

Role as an Internal Standard in Sample Preparation and Analysis

Fenamiphos-sulfoxide D3 (S-methyl D3) serves as an ideal internal standard for the analysis of its non-labeled counterpart, fenamiphos (B133129) sulfoxide (B87167). sigmaaldrich.com As a deuterated analogue, its protons on the S-methyl group are replaced by deuterium. sigmaaldrich.com This mass difference is easily resolved by a mass spectrometer, but it does not significantly alter the compound's chemical behavior.

In practice, a precise and known quantity of Fenamiphos-sulfoxide D3 is added ("spiked") into the sample at the very beginning of the analytical workflow, before any extraction or cleanup steps. nih.govlcms.cz This ensures that the internal standard is present throughout the entire process. Its near-identical physical properties ensure that it behaves just like the native fenamiphos sulfoxide during:

Extraction: It has the same solubility and partitioning behavior.

Cleanup: It interacts with solid-phase extraction (SPE) sorbents in the same manner.

Chromatography: It co-elutes with the native analyte.

Ionization: It is ionized with the same efficiency and is subject to the same matrix effects. sigmaaldrich.com

By monitoring the signal of Fenamiphos-sulfoxide D3, any variations or losses are tracked. The final concentration is determined by comparing the instrument's response for the native analyte to the response for the known amount of the added labeled standard, thereby providing a corrected and accurate quantitative result. sigmaaldrich.com

Table 1: Properties of Fenamiphos-sulfoxide D3 (S-methyl D3) This interactive table summarizes key properties of the analytical standard.

Property Value Reference
Chemical Formula C₁₃D₃H₁₉NO₄PS sigmaaldrich.com
Molecular Weight 322.38 N/A
Isotopic Purity Typically ≥98% sigmaaldrich.com
Function Isotope-labeled internal standard sigmaaldrich.comsigmaaldrich.com
Primary Application Isotope Dilution Mass Spectrometry (IDMS) sigmaaldrich.comsigmaaldrich.com

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Chromatographic Separation Techniques

Chromatography is the core separation science that precedes mass spectrometric detection in complex mixture analysis. The choice between liquid and gas chromatography depends largely on the physicochemical properties of the target analytes, such as polarity, volatility, and thermal stability. For fenamiphos and its metabolites, both techniques are employed, with Fenamiphos-sulfoxide D3 (S-methyl D3) playing a crucial role in ensuring quantification accuracy in each.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the preferred technique for the analysis of polar, non-volatile, and thermally labile pesticides, a category that includes fenamiphos and its primary metabolites, fenamiphos sulfoxide and fenamiphos sulfone. labrulez.comresearchgate.net The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. researchgate.netnih.gov

A typical workflow involves:

Sample Preparation: Extraction is commonly performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govlcms.cz Fenamiphos-sulfoxide D3 (S-methyl D3) is added prior to this extraction.

Chromatographic Separation: The sample extract is injected into an LC system, where the compounds are separated on a reverse-phase column, typically a C18. ca.govnih.gov

Ionization: The separated compounds are ionized, most commonly using an electrospray ionization (ESI) source. labrulez.com

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. nih.gov This involves selecting a specific precursor ion for the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This high selectivity dramatically reduces background noise and interferences. nih.gov

The use of Fenamiphos-sulfoxide D3 as an internal standard is critical in LC-MS/MS to compensate for the significant matrix effects often observed with ESI. sigmaaldrich.comlcms.cz

Table 2: Example of LC-MS/MS Instrumental Parameters for Pesticide Analysis This interactive table shows typical settings for an LC-MS/MS system.

Parameter Setting Reference
LC Column C18 Reverse Phase ca.govnih.gov
Mobile Phase Acetonitrile (B52724)/Water with additives (e.g., formic acid, ammonium (B1175870) formate) pcdn.co
Ionization Source Electrospray Ionization (ESI), Positive Mode labrulez.com
MS Analyzer Triple Quadrupole (QqQ) labrulez.comlcms.cz
Scan Type Multiple Reaction Monitoring (MRM) nih.gov

| Internal Standard | Isotope-labeled analog (e.g., Fenamiphos-sulfoxide D3) | lcms.czlcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com While less suited for highly polar metabolites without derivatization, GC-MS/MS is widely used for multi-residue screening of a broad range of pesticides in a single run. chromatographyonline.comnih.govmdpi.com

The analytical process includes:

Sample Preparation: Similar to LC-MS/MS, extraction often employs the QuEChERS method, followed by cleanup steps. mdpi.comthermofisher.com The internal standard, Fenamiphos-sulfoxide D3, would be added before extraction.

Injection and Separation: The extract is injected into a heated inlet, where the compounds are vaporized and separated on a capillary GC column (e.g., a low-polarity phenyl-arylene polymer).

Ionization: Compounds are typically ionized using electron ionization (EI).

Detection: A tandem mass spectrometer (MS/MS) provides the selectivity needed to distinguish target analytes from matrix interferences, which is crucial for complex samples prepared with minimal cleanup. thermofisher.comresearchgate.net

In GC-MS/MS analysis, isotope-labeled internal standards like Fenamiphos-sulfoxide D3 are vital not only for correcting matrix effects but also for compensating for potential analyte loss or degradation in the hot injector and for variations in injection volume. hpst.cznih.gov

Table 3: Example of GC-MS/MS Instrumental Parameters for Pesticide Analysis This interactive table shows typical settings for a GC-MS/MS system.

Parameter Setting Reference
GC Column Low-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane) hpst.cz
Carrier Gas Helium N/A
Injection Mode Splitless or Programmable Temperature Vaporization (PTV) hpst.cz
Ionization Source Electron Ionization (EI), 70 eV researchgate.net
MS Analyzer Triple Quadrupole (QqQ) mdpi.comthermofisher.com
Scan Type Multiple Reaction Monitoring (MRM) thermofisher.com

| Internal Standard | Isotope-labeled analog (e.g., Fenamiphos-sulfoxide D3) | hpst.cznih.gov |

Optimization of Chromatographic Parameters for Fenamiphos-sulfoxide D3 Detection

The accurate detection and quantification of Fenamiphos-sulfoxide D3 (S-methyl D3), often used as an internal standard for the analysis of fenamiphos and its metabolites, relies on highly optimized chromatographic methods. Both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are employed, with parameter optimization being critical for achieving desired sensitivity, resolution, and reliability.

For gas chromatography, the choice of the analytical column is paramount. Studies on the analysis of fenamiphos metabolites have shown that different stationary phases can yield varied results. For instance, when analyzing fenamiphos sulphone, columns such as DC-200 have been shown to provide a single, accurate peak, whereas other columns like Carbowax 20M and Reoplex 400 resulted in problematic chromatograms with multiple peaks, potentially due to on-column degradation or interaction. rsc.org Therefore, selecting a robust and inert column is a key optimization step.

In liquid chromatography, particularly ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), optimization focuses on the mobile phase composition, gradient elution program, and mass spectrometer settings. For organophosphorus compounds structurally similar to fenamiphos, reversed-phase columns like a C18 are commonly used for separation. nih.govnih.gov The mobile phase typically consists of an aqueous component (e.g., water with a small percentage of formic acid or an ammonium formate (B1220265) buffer) and an organic solvent like acetonitrile or methanol. nih.govcapes.gov.br A gradient elution, where the proportion of the organic solvent is increased over time, is optimized to ensure separation from matrix interferences and other target analytes. nih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which requires careful optimization of precursor and product ions, collision energy, and other source parameters for maximum sensitivity and specificity. nih.gov For a deuterated standard like Fenamiphos-sulfoxide D3, a unique MRM transition is selected to differentiate it from the non-labeled analyte and any background noise.

Table 1: Example of Optimized UHPLC-MS/MS Parameters for Analysis of Related Organophosphate Metabolites This table is representative of typical starting conditions for method development for Fenamiphos-sulfoxide D3, based on methods for similar compounds.

Parameter Setting
Chromatography System UHPLC
Analytical Column C18 reversed-phase (e.g., 100 mm × 2.1 mm, 3.5 µm) nih.gov
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min nih.gov
Injection Volume 5 µL nih.gov
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode nih.govcapes.gov.br
MS Detection Tandem Mass Spectrometry (MS/MS) in MRM mode nih.gov

| Key MS Parameters | Capillary Voltage, Interface Temperature, Gas Flows (Nebulizing, Drying) nih.gov |

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is crucial for removing interfering substances from the sample matrix, thereby enhancing the accuracy and longevity of the analytical instruments. For Fenamiphos-sulfoxide D3 and its target analytes, several robust extraction and cleanup techniques are utilized.

QuEChERS-Based Extraction and Clean-up Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation approach for pesticide residue analysis in a vast range of food and agricultural matrices. phenomenex.comresearchgate.net The procedure consists of two main steps: extraction/partitioning and dispersive solid-phase extraction (dSPE) for cleanup. sigmaaldrich.comyoutube.com

Extraction and Partitioning : A homogenized sample (typically 10-15 g) is placed in a centrifuge tube. youtube.com Acetonitrile is added as the extraction solvent, along with a mixture of salts. sigmaaldrich.com Common salt formulations include the original unbuffered method (magnesium sulfate (B86663) and sodium chloride) or buffered versions like the AOAC (Association of Official Agricultural Chemists) method (magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and disodium (B8443419) citrate sesquihydrate) or the European EN 15662 standard. sigmaaldrich.commdpi.com The salts induce phase separation between the aqueous and organic layers and help to drive the pesticides into the acetonitrile layer. researchgate.net The tube is shaken vigorously and then centrifuged. youtube.com

Dispersive SPE (dSPE) Cleanup : An aliquot of the supernatant (the acetonitrile extract) is transferred to a second tube containing a small amount of bulk SPE sorbent. youtube.com The choice of sorbent depends on the matrix composition. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and some fatty acids. sigmaaldrich.com For matrices with high fat content, C18 sorbent is added to remove lipids. sigmaaldrich.com For highly pigmented samples like spinach or tea, graphitized carbon black (GCB) is included to remove chlorophyll (B73375) and other pigments. youtube.com The tube is vortexed and centrifuged, and the final cleaned-up extract is ready for LC-MS/MS or GC-MS/MS analysis. sigmaaldrich.com

The QuEChERS approach is known for its high sample throughput and efficiency, with a batch of samples often being prepared in under an hour. youtube.com

Accelerated Solvent Extraction (ASE) Techniques

Accelerated Solvent Extraction (ASE) is an automated technique that utilizes conventional solvents at elevated temperatures (e.g., 100°C) and pressures (e.g., 1500 psi). thermofisher.comnih.govrsc.org These conditions maintain the solvent in a liquid state above its boiling point, which enhances extraction efficiency and reduces extraction times and solvent consumption compared to traditional methods like Soxhlet. thermofisher.com

For the extraction of organophosphorus pesticides from solid matrices like soil or food products, ASE has proven to be highly effective. thermofisher.comnih.gov A typical procedure involves mixing the sample with a drying agent like diatomaceous earth and placing it into a stainless-steel extraction cell. nih.govrsc.org Solvents such as dichloromethane (B109758) or acetone-based mixtures are then used for the extraction. thermofisher.comnih.gov The entire process for a 10-gram sample can be completed in approximately 12-20 minutes, using only about 15 mL of solvent. thermofisher.comrsc.org ASE is particularly advantageous for its automation capabilities, allowing for the sequential extraction of multiple samples without manual intervention. thermofisher.com Studies on organophosphorus pesticides in various foods have demonstrated average recoveries between 80-90% using this technique. nih.govrsc.orgrsc.org

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely used cleanup technique to isolate analytes from a liquid sample by leveraging their physical and chemical properties. capes.gov.br The process involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are either retained on the sorbent while the analyte passes through, or the analyte is retained and subsequently eluted with a small volume of a strong solvent. capes.gov.br

For pesticide analysis, reversed-phase SPE cartridges with C18-bonded silica (B1680970) are very common, particularly for aqueous samples. capes.gov.br Polymeric sorbents are also frequently used and can offer a wider pH stability range and different selectivity. nih.gov In some applications, multiple SPE cartridges are used in sequence for more thorough cleanup. For instance, a method for analyzing pesticides in herbal medicines used a Sep-Pak C18 column followed by a DSC-NH2 (aminopropyl) column to achieve the necessary purification before GC-MS/MS analysis. nih.gov The selection of the sorbent, as well as the conditioning, loading, washing, and elution solvents, are all critical parameters that must be optimized for the specific analytes and matrix. capes.gov.br

Matrix-Specific Considerations and Optimization for Deuterated Analogs

The use of a deuterated internal standard like Fenamiphos-sulfoxide D3 is a cornerstone of modern quantitative analysis, primarily because it provides a reliable way to compensate for matrix effects. Matrix effects are the alteration of analyte response (suppression or enhancement) caused by co-eluting compounds from the sample matrix. capes.gov.br Since a stable isotope-labeled standard like Fenamiphos-sulfoxide D3 is chemically identical to the target analyte (Fenamiphos-sulfoxide), it experiences nearly identical behavior during extraction, cleanup, and chromatographic analysis, including any signal suppression or enhancement in the MS source. nih.gov By calculating the ratio of the native analyte signal to the labeled standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification. nih.govscielo.br

Optimization for different matrices is crucial. For example:

High-Fat Matrices (e.g., oils, some animal tissues): These require specific cleanup steps to remove lipids, which can cause significant matrix effects and contaminate the analytical system. In QuEChERS, this is addressed by adding C18 sorbent during the dSPE step. sigmaaldrich.com

Highly Pigmented Matrices (e.g., spinach, tea): Pigments like chlorophyll can interfere with analysis. The inclusion of graphitized carbon black (GCB) in the QuEChERS cleanup step is effective for their removal. youtube.com

Soil and Sediment : The availability and extractability of pesticides can vary significantly with soil type, organic matter content, and moisture. nih.govmdpi.com The choice of extraction solvent and technique (e.g., ASE) must be robust enough to handle these variations. thermofisher.com The deuterated standard, added at the beginning of the sample preparation process, accounts for any analyte loss during these rigorous extraction procedures.

The validation of methods using deuterated analogs involves demonstrating that the standard accurately tracks the analyte across different matrices and concentration levels, ensuring the reliability of the results. nih.gov

Method Validation and Performance Evaluation

The validation of any analytical method is essential to ensure its performance is reliable, reproducible, and fit for its intended purpose. For methods employing Fenamiphos-sulfoxide D3 as an internal standard, validation is typically performed according to internationally recognized guidelines, such as those provided by SANTE for pesticide residue analysis in food. mdpi.comthermofisher.com Key performance parameters are evaluated.

Linearity : The ability of the method to elicit test results that are directly proportional to the analyte concentration is assessed by preparing matrix-matched calibration curves. A coefficient of determination (r²) of ≥ 0.99 is generally considered acceptable. capes.gov.brscielo.br

Accuracy (Recovery) : Accuracy is determined through recovery experiments, where blank matrix samples are spiked with known concentrations of the target analytes at different levels (e.g., low, medium, and high). The extracts are analyzed, and the measured concentration is compared to the known spiked amount. For pesticide residue analysis, mean recoveries are typically required to be within the 70-120% range. nih.govresearchgate.net

Precision (Repeatability) : Precision is expressed as the relative standard deviation (RSD) of the results from multiple analyses of the same spiked sample. It measures the closeness of agreement between a series of measurements. An RSD of ≤ 20% is generally required. nih.govnih.gov

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For many pesticide residue methods, the target LOQ is often set at or below the regulatory maximum residue limit (MRL), commonly 0.010 mg/kg (10 µg/kg). mdpi.comnih.gov

The use of a deuterated internal standard like Fenamiphos-sulfoxide D3 significantly improves method robustness and can lead to excellent validation results, with recoveries often in the 90-110% range and RSDs below 15%. nih.gov

Table 2: Representative Method Validation Performance Data for Pesticide Residue Analysis This table presents typical validation results for multi-residue methods, demonstrating the performance achievable with techniques employing internal standards.

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.99 0.995 - 0.999 capes.gov.brscielo.br
Accuracy (Mean Recovery) 70 - 120% 85 - 115% nih.govnih.gov
Precision (RSD) ≤ 20% < 15% nih.govnih.gov

| Limit of Quantification (LOQ) | ≤ 0.010 mg/kg | 0.005 - 0.010 mg/kg mdpi.com |

Environmental Fate and Transformation Studies Utilizing Isotopic Tracing

Degradation Pathways of Fenamiphos (B133129) and its Metabolites (Fenamiphos-sulfoxide, Fenamiphos-sulfone)

The persistence of fenamiphos in the environment is dictated by several degradation processes, including microbial action, photodegradation, and hydrolysis. The primary degradation pathway involves the oxidation of fenamiphos to fenamiphos-sulfoxide (FSO) and subsequently to fenamiphos-sulfone (FSO2). nih.govresearchgate.net These two metabolites exhibit toxicity similar to the parent compound, making it essential to study the "total toxic residue," which includes the parent compound and these key metabolites. researchgate.net

Microbial activity is a primary driver for the dissipation of fenamiphos in soil environments. nih.govresearchgate.net Studies comparing sterile and non-sterile soils show that the degradation of fenamiphos is significantly slower under sterile conditions, confirming the crucial role of microorganisms. nih.govresearchgate.net The process is primarily aerobic. orst.edu

The main transformation in soil is the rapid oxidation of fenamiphos to fenamiphos-sulfoxide. researchgate.net The subsequent oxidation of FSO to FSO2 is generally a much slower process, which can lead to an accumulation of FSO in the soil. researchgate.net In soils with a history of fenamiphos application, an enhanced or accelerated rate of microbial degradation has been observed. brill.comnih.gov This acceleration is attributed to the quicker degradation of fenamiphos-sulfoxide by an adapted microbial population. nih.gov

Several bacterial species have been identified as capable of degrading fenamiphos. Research has isolated various bacteria, including species from the genera Microbacterium, Sinorhizobium, Brevundimonas, Ralstonia, and Cupriavidus, from soils with a long history of nematicide application. nih.gov A bacterium identified as Brevibacterium sp. was found to readily hydrolyze fenamiphos, FSO, and FSO2. nih.gov This microbial action can lead to the formation of their corresponding phenols: fenamiphos phenol (B47542) (FP), fenamiphos-sulfoxide phenol (FSOP), and fenamiphos-sulfone phenol (FSO2P). nih.govnih.gov While these phenols persisted in a pure culture medium, they were found to be transitory in soil and groundwater due to further metabolism by indigenous microbes. nih.gov

Photodegradation, or the breakdown of compounds by light, is a significant dissipation pathway for fenamiphos on environmental surfaces. mdpi.comresearchgate.net When exposed to natural sunlight on a soil surface, fenamiphos can photodegrade with a half-life as short as 3.23 hours. nih.gov The primary product identified from this process is fenamiphos-sulfoxide. nih.govtandfonline.com

The efficiency of photodegradation is influenced by the properties of the surface. For instance, the photooxidative loss of fenamiphos on soil surfaces varied with the organic matter content of the soil. nih.gov In aqueous solutions, fenamiphos degrades rapidly when exposed to artificial light. orst.edu Irradiation of a fenamiphos solution with a xenon lamp resulted in 98% degradation within 30 minutes. nih.gov Because it photodegrades quickly, product labels often recommend incorporating fenamiphos below the soil surface, either mechanically or through irrigation, to maintain its efficacy. epa.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Fenamiphos is relatively stable to hydrolysis in neutral and acidic sterile buffer solutions in the dark, with reported half-lives of over 200 days. orst.eduepa.gov However, its stability is highly dependent on pH and temperature. nih.gov In one study, the hydrolysis half-life at 32°C was 5,310 hours at pH 7.1 but only 37 hours at a more alkaline pH of 9.1. nih.gov In contrast, another report noted half-lives of 245 days at pH 5.0, 301 days at pH 7.0, and 235 days at pH 9.0, suggesting significant stability under certain sterile lab conditions. epa.gov

The primary transformation products from hydrolysis are the corresponding phenols. nih.govnih.gov A soil bacterium, Brevibacterium sp., has been shown to effectively hydrolyze fenamiphos and its sulfoxide (B87167) and sulfone metabolites by cleaving the P-O-C bond, leading to the formation of fenamiphos phenol, fenamiphos-sulfoxide phenol, and fenamiphos-sulfone phenol. nih.gov

Several environmental factors significantly influence the rate at which fenamiphos and its metabolites degrade.

pH: The degradation of fenamiphos is generally faster in alkaline soils compared to neutral and acidic soils. nih.gov Hydrolysis rates are also significantly faster under alkaline conditions. nih.gov

Temperature: Higher temperatures accelerate the degradation rate of fenamiphos. nih.govresearchgate.net One study found that degradation was significantly higher at 37°C compared to 25°C and 18°C, except under alkaline pH conditions. nih.gov

Microbial Biomass: As microbial action is a key degradation pathway, the size and activity of the soil's microbial population are critical. nih.gov Soils with a history of fenamiphos use often develop microbial communities capable of accelerated degradation. nih.gov

Soil Moisture: Moisture is another critical factor, as it enhances the bioavailability of pesticides in soil, facilitating microbial degradation. mdpi.com The degradation of fenamiphos has been observed to increase significantly when soil moisture content is 40% or higher. mdpi.com

Table 1: Effect of Temperature and pH on Fenamiphos Degradation

ParameterConditionEffect on Degradation RateSource
TemperatureIncrease from 18°C to 37°CIncreased degradation rate nih.gov
50°CRapid dissipation nih.gov
pHAlkaline soils vs. Acidic/Neutral soilsFaster degradation in alkaline soils nih.gov
Increase from pH 7.1 to 9.1 (at 32°C)Half-life decreased from 5310 to 37 hours nih.gov

Environmental Transport and Distribution in Agrosystems

The movement of fenamiphos and its metabolites from the application site is a key component of its environmental risk profile. Its moderate water solubility and mobility characteristics mean it can be transported within the soil profile.

Fenamiphos is considered to have high to moderate mobility in soil. epa.gov It does not adsorb strongly to soil particles, which increases its potential to dissolve in water and move downward through the soil profile (leaching) or be carried away by surface water (runoff). orst.eduepa.gov

Crucially, its primary degradation products, fenamiphos-sulfoxide and fenamiphos-sulfone, are more mobile and persistent than the parent fenamiphos. epa.govepa.govepa.gov Fenamiphos-sulfoxide, in particular, is much more available to soil water and is therefore more prone to leaching. researchgate.netflvc.org Studies have shown that while fenamiphos tends to stay in the topsoil layer where it rapidly transforms, the resulting fenamiphos-sulfoxide is more mobile and can leach into lower soil layers and potentially into groundwater. researchgate.net The detection of fenamiphos-sulfoxide and sulfone in groundwater monitoring studies confirms their potential to leach in certain vulnerable environments. researchgate.netepa.gov

The sorption of these compounds, which limits their mobility, varies significantly with soil type. Sorption coefficients (Kd) were found to be highest for fenamiphos, followed by fenamiphos-sulfone, and then fenamiphos-sulfoxide, indicating that the sulfoxide metabolite is the least adsorbed and therefore the most mobile. nih.gov In some soils, the sorption of the metabolites was extremely low or nonexistent, highlighting the risk of these compounds migrating and contaminating water bodies. nih.gov

Table 2: Soil Sorption Coefficients (Kd) for Fenamiphos and Metabolites

CompoundSorption Coefficient (Kd) Range (L/Kg)Relative MobilitySource
Fenamiphos2.48 - 14.94Lowest nih.gov
Fenamiphos-sulfone (FSO2)0 - 9.49Intermediate nih.gov
Fenamiphos-sulfoxide (FSO)0 - 7.42Highest nih.gov

Occurrence and Persistence in Groundwater

The potential for fenamiphos and its metabolites, including fenamiphos-sulfoxide, to contaminate groundwater is a significant environmental concern due to their chemical properties. epa.gov Fenamiphos itself has a relatively low soil/water partition coefficient, meaning it tends to dissolve in water rather than adsorb to soil particles, making it available for leaching. epa.gov Fenamiphos-sulfoxide is considered a major groundwater metabolite. herts.ac.uk

Monitoring studies have yielded varied results regarding the presence of these compounds in groundwater. A study in Florida detected fenamiphos-sulfoxide in 5 water samples. epa.gov Conversely, comprehensive monitoring in California in both 1987 and 2001 found no detectable residues of fenamiphos, fenamiphos-sulfoxide, or fenamiphos-sulfone in any of the 60 wells sampled, even in areas with a history of fenamiphos application. ca.gov The lack of detection in the California studies suggests that factors such as specific use practices or local hydrogeological conditions may mitigate the movement of these compounds into groundwater in some regions. ca.gov

The persistence of these compounds is influenced by environmental conditions. Under anaerobic soil conditions, fenamiphos degrades with a half-life of approximately 87.9 days. epa.gov The transformation pathway includes the formation of fenamiphos-sulfoxide, which can then further degrade. epa.gov

Sorption Behavior in Different Soil Matrices

The mobility of fenamiphos and its metabolites in the environment is heavily influenced by their sorption to soil particles. Research indicates that fenamiphos-sulfoxide generally exhibits lower sorption to soil compared to its parent compound, fenamiphos, and its other major oxidation product, fenamiphos-sulfone. nih.gov This lower sorption affinity increases its potential for mobility and leaching into water bodies. nih.govnih.gov

A comprehensive study on thirteen different soils from Australia and Ecuador determined that the sorption affinity for the three compounds followed the order: fenamiphos > fenamiphos-sulfone > fenamiphos-sulfoxide. nih.gov The sorption coefficient (Kd) for fenamiphos-sulfoxide (FSO) ranged from 0 to 7.42 L/Kg, indicating very low to moderate sorption depending on the soil type. In some cases, sorption of the metabolites was nonexistent. nih.gov

Field and greenhouse experiments further support these findings, demonstrating that fenamiphos-sulfoxide is significantly more available to soil water than either fenamiphos or fenamiphos-sulfone. nih.gov After an initial application, the sulfoxide that formed became almost completely available for water extraction, whereas the parent fenamiphos remained largely unextractable. nih.gov This high availability in the soil water phase suggests that fenamiphos-sulfoxide is the primary component available for transport and for interacting with soil organisms. nih.gov

Table 1: Sorption Coefficients (Kd) of Fenamiphos and its Metabolites in Various Soils

Data sourced from a study of thirteen contrasting soils. nih.gov

Biotransformation in Non-Target Organisms

Transformation in Microalgae and Aquatic Biota

Microalgae, as primary producers in aquatic ecosystems, play a vital role in the biotransformation of pesticides. Studies have shown that various microalgae species can transform fenamiphos and its primary oxidation products, fenamiphos-sulfoxide (FSO) and fenamiphos-sulfone (FSO2). researchgate.netnih.gov

Research involving the aquatic alga Pseudokirchneriella subcapitata and the terrestrial alga Chlorococcum sp. demonstrated that both species were capable of transforming fenamiphos, FSO, and FSO2. researchgate.netnih.gov This indicates that algae can actively metabolize these compounds, contributing to their degradation in the environment. Another study focusing on the marine microalga Nannochloropsis oculata found it could effectively remove fenamiphos from water, with removal rates reaching over 92% under optimal conditions. nih.govresearchgate.net This removal process is attributed to biosorption and metabolism by the algal biomass. researchgate.net

The transformation process can lead to bioaccumulation. In the case of Chlorococcum sp., bioaccumulation of both the parent fenamiphos and its metabolites was observed. researchgate.netnih.gov However, in P. subcapitata, only the metabolites were found to accumulate within the algal cells. researchgate.netnih.gov This transformation and subsequent bioaccumulation by algae can introduce the pesticide and its metabolites into the aquatic food chain. researchgate.netnih.gov

Investigation of Metabolic Products in Environmental Biota

The investigation of metabolic pathways in environmental biota reveals that fenamiphos undergoes successive sulfoxidation. This process, primarily driven by biotic activity, involves the oxidation of fenamiphos to fenamiphos-sulfoxide (FSO) and subsequently to fenamiphos-sulfone (FSO2). nih.gov

In soil ecosystems, this transformation is stereoselective, meaning that different spatial isomers of the molecules are formed and degraded at different rates. nih.gov The primary metabolic pathway involves the oxidation of fenamiphos to FSO and then to FSO2, alongside a slower, non-stereoselective hydrolysis to phenolic compounds. nih.gov

Table 2: List of Compounds Mentioned

Metabolic Research on Fenamiphos in Non Human Biological Systems

Elucidation of Metabolic Pathways in Plants

The metabolism of Fenamiphos (B133129) in plants primarily involves oxidation and hydrolysis. nih.govnih.gov Once absorbed by the roots, Fenamiphos is transported throughout the plant and undergoes transformation into several key metabolites. nih.gov

Research has shown that the main metabolic pathway involves the oxidation of the thioether group to form Fenamiphos-sulfoxide (FSO) and subsequently Fenamiphos-sulfone (FSO2). nih.gov Studies on various plants, including beans, tomatoes, peanuts, and potatoes, identified FSO and FSO2 as the two major metabolites. nih.gov

Further metabolism can occur, leading to the formation of phenolic compounds. Both FSO and FSO2 can be hydrolyzed to create Fenamiphos-sulfoxide phenol (B47542) (FSOP) and Fenamiphos-sulfone phenol (FSO2P), respectively. nih.gov These phenolic metabolites can exist in a free form or be conjugated with glucose. nih.gov

Studies in microalgae have also demonstrated the transformation of Fenamiphos. The aquatic alga Pseudokirchneriella subcapitata and the terrestrial alga Chlorococcum sp. are both capable of transforming Fenamiphos, FSO, and FSO2. nih.gov

Table 1: Fenamiphos Metabolites Identified in Various Plant Species

Plant TypeMetabolites IdentifiedReference
General (Beans, Tomatoes, Peanuts, Potatoes)Fenamiphos-sulfoxide (FSO), Fenamiphos-sulfone (FSO2), FSO/FSO2 Phenols (free and conjugated) nih.gov
Various CropsFenamiphos-sulfoxide, Fenamiphos-sulfone, Fenamiphos-sulfoxide phenol, Fenamiphos-sulfone phenol nih.gov
Microalgae (P. subcapitata, Chlorococcum sp.)Transformation of Fenamiphos, FSO, and FSO2 observed nih.gov

Study of Metabolite Formation in Soil Microorganisms

The degradation of Fenamiphos in soil is a critical process driven by microbial activity, which significantly influences its environmental persistence. mdpi.com Soil microorganisms, including bacteria and fungi, utilize Fenamiphos as a source of carbon and energy, breaking it down through various metabolic pathways. mdpi.com

The primary pathway for Fenamiphos degradation in soil is biotic and involves a two-step oxidation process. nih.govresearchgate.net The parent compound is first oxidized to Fenamiphos-sulfoxide (FSO), which is then further oxidized to Fenamiphos-sulfone (FSO2). nih.gov Both FSO and FSO2 possess nematicidal activity similar to the parent compound. nih.gov

Research has identified several bacterial genera capable of degrading Fenamiphos, including Microbacterium, Sinorhizobium, Brevundimonas, Ralstonia, Cupriavidus, Pseudomonas, Flavobacterium, and Caulobacter. nih.govnih.gov

Interestingly, studies have revealed the existence of different degradation pathways depending on the microbial community and environmental conditions like soil pH. nih.gov For instance, in certain Australian soils, two degradation pathways were found to operate at the same time:

Pathway A: Fenamiphos is oxidized to FSO, which is then hydrolyzed to Fenamiphos-sulfoxide phenol (FSO-OH). nih.gov

Pathway B: Fenamiphos is directly hydrolyzed to Fenamiphos phenol without the formation of the sulfoxide (B87167) intermediate. nih.gov

In contrast, soils from the United Kingdom that exhibited enhanced degradation only showed the oxidation pathway (Pathway A). nih.gov The rate of degradation is also influenced by factors such as soil moisture and prior exposure to the pesticide, with previously treated soils often showing accelerated degradation. mdpi.com

Table 2: Degradation Pathways of Fenamiphos by Soil Microorganisms

PathwayDescriptionObserved inReference
Oxidation followed by HydrolysisFenamiphos → FSO → FSO-OHUK and Australian soils nih.gov
Direct HydrolysisFenamiphos → Fenamiphos phenolAustralian soils nih.gov

Tracing of Metabolites in Animal Models for Environmental Exposure Assessment (excluding clinical human trials)

In animal models, the metabolism of Fenamiphos follows a pattern of oxidation, hydrolysis, and conjugation, leading to the excretion of various metabolites. nih.gov These studies are essential for assessing the potential for bioaccumulation and understanding the toxicokinetics of the compound.

In vivo studies in rats using labeled Fenamiphos have shown that the compound is absorbed and excreted relatively quickly. nih.gov The primary metabolic pathway involves the oxidation of the thioether group to form Fenamiphos-sulfoxide and Fenamiphos-sulfone. nih.gov Subsequent dearylation and dealkylation can also occur. nih.gov

The excreted metabolites are typically phenols in different stages of oxidation at the sulfur atom, which are often conjugated with sulfuric acid. nih.gov For example, rats treated with Fenamiphos excreted various Fenamiphos phenols and their respective sulfuric acid conjugates. nih.gov In pigs that were orally administered Fenamiphos-sulfoxide, the primary metabolites found in their excreta were conjugated phenols of the sulfoxide and sulfone.

Long-term feeding studies have been conducted on animals like dogs and rats. In dogs, dietary doses over two years led to depressions in cholinesterase activity. orst.edu In rats, long-term exposure resulted in increased weights of the thyroid gland, lungs, and heart in a sex-dependent manner. orst.edu

Table 3: Fenamiphos Metabolites in Various Animal Models

Animal ModelKey Metabolites IdentifiedReference
RatFenamiphos-sulfoxide, Fenamiphos-sulfone, Fenamiphos phenols (and their sulfuric acid conjugates) nih.gov
PigConjugated phenols of Fenamiphos-sulfoxide and Fenamiphos-sulfone

Comparison of Metabolic Profiles Across Different Non-Human Species

A comparative analysis of Fenamiphos metabolism reveals both similarities and differences across plants, animals, and soil microorganisms. The most striking similarity is the initial oxidation of the parent compound.

Across both plant and animal species, the metabolic pathway is remarkably consistent. nih.gov The primary transformation is the oxidation of the thioether group to Fenamiphos-sulfoxide (FSO) and subsequently to Fenamiphos-sulfone (FSO2). nih.govresearchgate.net This is generally followed by hydrolysis to form the corresponding phenols, which can then be conjugated before excretion or storage. nih.gov This common pathway highlights a conserved biological response to Fenamiphos exposure in multicellular organisms.

In contrast, soil microorganisms exhibit greater metabolic diversity. nih.gov While the oxidative pathway (Fenamiphos → FSO → FSO2) is common, some microbial communities can employ alternative routes, such as the direct hydrolysis of Fenamiphos to Fenamiphos phenol. nih.gov This metabolic plasticity is likely a reflection of the vast genetic and enzymatic diversity within the soil microbiome. The specific pathway utilized can be influenced by regional differences in microbial populations and environmental factors like soil pH. nih.gov

Emerging Applications and Future Research Directions for Fenamiphos Sulfoxide D3

Development of Novel Analytical Methods for Enhanced Sensitivity and Throughput

The development of highly sensitive and high-throughput analytical methods is essential for the accurate quantification of pesticide residues in complex environmental and biological matrices. Fenamiphos-sulfoxide D3 (S-methyl D3) is central to the advancement of these methods, particularly in the field of isotope dilution mass spectrometry (IDMS). sigmaaldrich.com

Isotope-labeled compounds are invaluable in quantitative pesticide analysis because they have almost identical physical and chemical properties to their non-labeled counterparts. sigmaaldrich.comscientificlabs.iesigmaaldrich.com This ensures they behave similarly during sample extraction, cleanup, and instrumental analysis. sigmaaldrich.com The primary advantage of this approach is its ability to effectively overcome matrix effects, a common problem in standard liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses that can lead to inaccurate results. sigmaaldrich.comsigmaaldrich.com By spiking a sample with a known concentration of Fenamiphos-sulfoxide D3 prior to sample preparation, any loss of the target analyte during the workup process can be precisely measured and corrected for. sigmaaldrich.comsigmaaldrich.com This internal standardization method significantly improves the accuracy and reliability of quantification.

Research into optimizing extraction techniques for a wide array of pesticides, including organophosphates, demonstrates the continuous effort to improve analytical throughput. nih.gov Methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), ultrasound-assisted extraction (UAE), and Soxhlet extraction are constantly being refined and validated for various environmental samples like air and soil. nih.gov The use of stable isotope-labeled internal standards like Fenamiphos-sulfoxide D3 within these optimized workflows is critical for ensuring data quality, enabling higher sample throughput without sacrificing sensitivity or accuracy.

FeatureConventional MS Analysis (External/Internal Standard)Isotope Dilution Mass Spectrometry (IDMS) with Labeled Analogs
Principle Analyte response is compared to a standard curve prepared separately or with a non-isotopic internal standard.A known amount of an isotope-labeled analog of the analyte is added to the sample before processing. sigmaaldrich.com
Accuracy Susceptible to variations in extraction efficiency and matrix effects, potentially leading to under- or over-estimation. sigmaaldrich.comHigh accuracy, as the labeled standard internally corrects for analyte loss and signal suppression/enhancement. sigmaaldrich.com
Sensitivity Can be limited by matrix interference and background noise.Enhanced signal-to-noise ratio and ability to detect low concentrations due to specific mass transitions.
Matrix Effect Significant challenge; can cause ion suppression or enhancement, leading to biased results. sigmaaldrich.comEffectively minimizes and compensates for matrix effects, as the analyte and labeled standard are affected similarly. sigmaaldrich.com
Sample Throughput May require more extensive cleanup procedures to mitigate matrix effects, potentially lowering throughput.Simplifies sample preparation in some cases, contributing to higher throughput capabilities. nih.gov

Multi-Residue Analysis and Comprehensive Environmental Contaminant Screening

Fenamiphos-sulfoxide is frequently included in multi-residue analysis methods designed to screen for hundreds of chemical contaminants in a single run. These large-scale screening methods are vital for regulatory monitoring, food safety assurance, and environmental risk assessment. fera.co.uk Advanced analytical platforms, particularly those based on triple quadrupole mass spectrometry, enable the efficient testing of diverse matrices such as fruits, vegetables, cereals, and water for a wide range of pesticide compounds. fera.co.ukfera.co.uk

For instance, a comprehensive multi-residue screen using LC-MS can detect and quantify 316 different pesticide compounds, including fenamiphos (B133129) sulfoxide (B87167), often with a limit of detection (LOD) around 0.01 mg/kg. fera.co.uk Such methods are crucial for ensuring that pesticide residues in food products remain below the legally established Maximum Residue Levels (MRLs). fera.co.uk

Beyond food safety, comprehensive screening is a cornerstone of modern environmental protection. nih.gov Regulatory bodies and health agencies use screening processes to prioritize contaminants of emerging concern (CECs) for further investigation and potential regulation. nih.govcdc.gov The sheer number of chemicals present in the environment necessitates automated and efficient workflows to evaluate potential exposure and risk. nih.gov By including metabolites like fenamiphos sulfoxide in these broad screens, authorities can build a more complete picture of environmental contamination and potential exposure pathways. epa.govepa.gov

ParameterMulti-Residue Screening Details (LC-MS Method)
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS) fera.co.uk
Number of Compounds 316 (including a wide range of insecticides, fungicides, and herbicides) fera.co.uk
Target Analyte Example Fenamiphos sulphoxide fera.co.uk
Applicable Matrices Fruit, Vegetables, Herbs, Spices, Cereals, Nuts, Juice, Coffee fera.co.uk
Typical Limit of Detection (LOD) 0.01 mg/kg fera.co.uk
Accreditation ISO 17025 fera.co.uk

Advanced Modeling and Simulation of Environmental Behavior Using Labeled Analogs

Understanding the environmental fate of a pesticide and its metabolites is critical for predicting exposure and ecological risk. fera.co.uk Advanced computational models and simulation tools are increasingly used to forecast the behavior of chemicals in the environment. nih.gov The data required to build and validate these models are generated from precise environmental fate studies, where isotopically labeled analogs like Fenamiphos-sulfoxide D3 are indispensable.

The use of labeled compounds allows researchers to conduct mass balance studies, which accurately account for the distribution of a chemical in different environmental compartments (soil, water, air) after its application. fera.co.ukbattelle.org These studies meticulously track the transformation of the parent compound into its various degradates. battelle.org For fenamiphos, the major metabolic pathway involves oxidation to form fenamiphos sulfoxide and fenamiphos sulfone. nih.gov

By using a D3-labeled analog of the sulfoxide metabolite, scientists can precisely measure its degradation rate (e.g., half-life or DT50), identify subsequent transformation products, and quantify its mobility through soil and water systems. fera.co.uk This high-quality data is then fed into environmental models to simulate long-term behavior under various conditions, predict concentrations in soil and runoff water, and assess the potential for leaching into groundwater. epa.gov

Environmental Fate ParameterRole in Modeling & SimulationData Source
Degradation Rate (DT50) A key input for predicting the persistence of the compound in a specific compartment (e.g., soil, water). fera.co.ukLaboratory and field studies using labeled compounds to track concentration over time.
Transformation Products Identifies the major metabolites formed, which may have different toxicity and mobility profiles that must be included in the model. battelle.orgDegradation studies that analyze for known and unknown products of the labeled parent compound.
Mass Balance Validates the experimental setup by ensuring all applied material is accounted for, providing confidence in the data used for modeling. fera.co.ukbattelle.orgComprehensive studies tracking the labeled compound across all phases (solid, liquid, gas).
Adsorption/Desorption (Koc) Determines the compound's tendency to bind to soil particles versus remaining in the water phase, which controls its mobility. epa.govBatch equilibrium studies with different soil types.

Isotope Tracing for Understanding Biogeochemical Cycling of Organophosphates

Isotope tracing provides a powerful lens through which to view the complex biogeochemical cycles of nutrients and contaminants. Using Fenamiphos-sulfoxide D3, researchers can move beyond static concentration measurements to dynamically trace the pathways and transformation processes of this specific organophosphate metabolite in the environment.

When a labeled compound is introduced into a controlled ecosystem (microcosm) or a field plot, it acts as a tracer that can be distinguished from the background presence of the non-labeled chemical. This allows for the unambiguous tracking of its movement, degradation, and uptake. battelle.org Scientists can follow the D3-labeled sulfoxide as it partitions between soil and water, is taken up by plants or microorganisms, and is transformed into other chemical forms. fera.co.uk

Integration of D3 Analogs in Ecotoxicological Studies Focused on Environmental Pathways and Fate

Ecotoxicology aims to understand the adverse effects of chemicals on ecosystems. A critical component of any credible ecotoxicological risk assessment is a realistic characterization of exposure. epa.gov Fenamiphos-sulfoxide D3 plays a crucial role in bridging the gap between environmental chemistry and ecotoxicology by enabling a more accurate determination of environmental concentrations and fate, which are the foundation of exposure assessment.

Regulatory agencies have identified major metabolites like fenamiphos sulfoxide as being of toxicological concern, sometimes requiring separate toxicity testing. epa.gov To conduct meaningful toxicity tests, the exposure concentrations used must be environmentally relevant. The precise measurements made possible by using D3 analogs in environmental fate studies—such as determining the concentration of fenamiphos sulfoxide in water after runoff or its persistence in soil—provide the data needed to design these ecotoxicological experiments. fera.co.ukbattelle.org

By integrating the findings from fate studies using labeled analogs, ecotoxicologists can:

Define realistic exposure scenarios: Test organisms at concentrations they are likely to encounter in the environment.

Identify relevant exposure pathways: Determine whether the primary risk is from contaminated water, soil, or food sources.

Assess the risk of metabolites: Evaluate the specific toxicity of persistent degradation products like the sulfoxide and sulfone, in addition to the parent compound.

This integration leads to a more robust and scientifically defensible environmental risk assessment, ensuring that protective measures are based on a clear understanding of how the chemical and its byproducts behave in the environment. nih.gov

Q & A

Basic Research Questions

Q. How should Fenamiphos-sulfoxide D3 (S-methyl D3) standards be prepared and validated for quantitative analysis?

  • Methodological Answer : Prepare stock solutions in acetone (e.g., 1000 µg/mL, as listed in ) to ensure solubility and stability. Validate using LC-MS/MS with isotopic dilution, where the deuterated standard compensates for matrix effects and ion suppression. Key validation parameters include linearity (1–100 ng/mL), precision (RSD <15%), and recovery (80–120%) in spiked samples. Use USP-grade solvents (e.g., acetone) to minimize impurities .

Q. What analytical techniques are optimal for distinguishing Fenamiphos-sulfoxide D3 from its non-deuterated form?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for resolving isotopic patterns. The +3 Da mass shift in Fenamiphos-sulfoxide D3 (MW 322.3753 vs. 319.3568 for the non-deuterated form) allows differentiation via exact mass measurements. Chromatographic separation should also be optimized to observe retention time shifts caused by deuterium’s isotopic effect, particularly in reversed-phase LC .

Q. How can researchers confirm the structural integrity of Fenamiphos-sulfoxide D3 after synthesis or prolonged storage?

  • Methodological Answer : Perform NMR (¹H/²H and ³¹P) to verify the S-methyl D3 group’s presence and sulfoxide moiety stability. IR spectroscopy (e.g., sulfoxide S=O stretch at 1014–1040 cm⁻¹) and HR-MS/MS fragmentation analysis (e.g., loss of S-methyl groups) further confirm structural fidelity. Monitor degradation via LC-UV at 220–240 nm .

Advanced Research Questions

Q. What experimental designs are recommended for tracking Fenamiphos-sulfoxide D3 in metabolic pathway studies?

  • Methodological Answer : Use in vitro hepatic microsomal models (e.g., rat liver S9 fractions) with deuterated standards to trace metabolic transformations. Quantify metabolites via LC-HRMS with parallel reaction monitoring (PRM). Compare fragmentation patterns of deuterated vs. non-deuterated metabolites to identify hydroxylation or oxidation products (e.g., sulfone derivatives) .

Q. How can isotopic interference be minimized when using Fenamiphos-sulfoxide D3 in multi-residue pesticide analysis?

  • Methodological Answer : Optimize chromatographic conditions (e.g., C18 columns with 0.1% formic acid in mobile phases) to separate Fenamiphos-sulfoxide D3 from isobaric interferences. Employ dynamic MRM transitions in MS/MS, focusing on unique fragment ions (e.g., m/z 322 → 124 for D3 vs. m/z 319 → 121 for non-deuterated). Validate specificity using matrix-matched calibration curves .

Q. What strategies resolve data contradictions in environmental degradation studies of Fenamiphos-sulfoxide D3?

  • Methodological Answer : Conduct controlled photolysis/hydrolysis experiments with isotopically labeled standards to distinguish abiotic vs. biotic degradation pathways. Use QTOF-MS to identify transformation products (e.g., sulfones, hydroxylated derivatives). Cross-validate results with soil/sediment microcosm studies to account for matrix-specific degradation kinetics .

Key Methodological Notes

  • Isotopic Dilution : Always pair Fenamiphos-sulfoxide D3 with its non-deuterated analog during quantification to correct for recovery losses .
  • Degradation Studies : Monitor sulfoxide-to-sulfone conversion using oxidation-sensitive mobile phases (e.g., ammonium formate with H₂O₂) in LC-MS .
  • Structural Confirmation : Combine HRMS with ²H-NMR to validate deuterium incorporation in the S-methyl group .

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